6-oxabicyclo[3.2.1]octan-4-one

Boiling point Separation science Green chemistry

6‑Oxabicyclo[3.2.1]octan‑4‑one (CAS 50552‑00‑6) is a bicyclic organic compound containing an oxygen atom integrated into the [3.2.1] ring system (molecular formula C₇H₁₀O₂, molecular weight 126.15 g·mol⁻¹). It belongs to the broader class of oxabicyclic ketones, which serve as versatile intermediates in the synthesis of natural products, pharmaceuticals, and agrochemicals.

Molecular Formula C7H10O2
Molecular Weight 126.2
CAS No. 50552-00-6
Cat. No. B6153090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-oxabicyclo[3.2.1]octan-4-one
CAS50552-00-6
Molecular FormulaC7H10O2
Molecular Weight126.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6-Oxabicyclo[3.2.1]octan-4-one (CAS 50552‑00‑6) – Why This Bicyclic Ketone Building Block Is Not Interchangeable


6‑Oxabicyclo[3.2.1]octan‑4‑one (CAS 50552‑00‑6) is a bicyclic organic compound containing an oxygen atom integrated into the [3.2.1] ring system (molecular formula C₇H₁₀O₂, molecular weight 126.15 g·mol⁻¹) . It belongs to the broader class of oxabicyclic ketones, which serve as versatile intermediates in the synthesis of natural products, pharmaceuticals, and agrochemicals [1]. Commercial supplies of this compound are typically offered at 95% HPLC purity, with packaging sizes ranging from 500 mg to 10 g .

Why Simple Substitution of 6‑Oxabicyclo[3.2.1]octan‑4‑one with Close Analogs Fails


Although several oxabicyclic ketones or azabicyclic ketones share a superficially similar [3.2.1] framework, small changes in heteroatom identity, position, or count produce quantifiable shifts in key physicochemical properties that directly impact synthesis and application outcomes . One‑for‑one replacement without considering these differences risks altering reaction selectivity, purification requirements, and downstream regulatory standing, as illustrated by the quantitative comparisons below [1].

Quantitative Evidence Guide: Measurable Discrimination Between 6‑Oxabicyclo[3.2.1]octan‑4‑one and Its Closest Analogs


Predicted Boiling Point vs. Cyrene (Dioxabicyclo Analog) – Lower Distillation Demand

The predicted normal boiling point of 6‑oxabicyclo[3.2.1]octan‑4‑one (222.4 ± 23.0 °C) is approximately 5–9 °C lower than the experimentally measured boiling point of Cyrene® (227 °C) [1]. In practice, a lower boiling point can simplify solvent‑stripping or distillative purification steps, potentially reducing energy costs and thermal degradation risk compared to the dioxabicyclo analog.

Boiling point Separation science Green chemistry

Density vs. Cyrene – Lower Mass per Volume Facilitates Different Handling

The predicted density of 6‑oxabicyclo[3.2.1]octan‑4‑one (1.141 ± 0.06 g·cm⁻³) is significantly lower than the experimentally determined density of Cyrene® (1.25 g·cm⁻³) [1]. This ~8.7% reduction in density impacts volumetric dosing, shipping weight, and may alter phase‑separation behavior in biphasic reaction mixtures.

Density Formulation Scale‑up

Boiling Point vs. 6‑Azabicyclo[3.2.1]octan‑3‑one – Nearly Identical, but Polarity and Hydrogen‑Bonding Capacity Differ Markedly

The reported boiling point of 6‑azabicyclo[3.2.1]octan‑3‑one (223 °C) is essentially indistinguishable from the predicted boiling point of 6‑oxabicyclo[3.2.1]octan‑4‑one (222.4 ± 23.0 °C) . However, replacement of the bridgehead oxygen with a secondary amine (‑NH‑) introduces a hydrogen‑bond donor, substantially increasing the polar surface area and water solubility. This change directly impacts chromatographic retention, extraction efficiency, and suitability for reactions that require aprotic conditions.

Boiling point Polarity Chromatography

Commercial Purity Deficit Relative to Cyrene – 95% vs. ≥98.5% Demands Different Quality‑Assurance Protocols

The standard commercial purity of 6‑oxabicyclo[3.2.1]octan‑4‑one (95% HPLC) is notably lower than the typical purity of Cyrene® (≥98.5% GC) . This ~3.5% purity gap means that downstream applications requiring high‑purity inputs (e.g., pharmaceutical intermediate qualification) may necessitate additional purification steps for the mono‑oxa compound, whereas Cyrene can often be used as‑received.

Purity Quality assurance Procurement

Absence of Published Toxicity Data vs. Cyrene’s Established Low‑Toxicity Profile – Implications for Scale‑Up Risk Assessment

No acute toxicity data (LD₅₀) or ecotoxicity data are publicly available for 6‑oxabicyclo[3.2.1]octan‑4‑one, whereas Cyrene® has a reported acute oral toxicity >2000 mg kg⁻¹ (rat) and is classified as non‑mutagenic and readily biodegradable [1][2]. This data gap means that for any scale‑up or pilot‑plant procurement, the mono‑oxa compound will require a dedicated toxicological assessment, while Cyrene can immediately leverage its existing REACH Annex VII registration.

Toxicity Occupational safety REACH

Application Scenarios Where 6‑Oxabicyclo[3.2.1]octan‑4‑one Provides a Measurable Advantage


Thermally Sensitive Multi‑Step Synthesis Requiring Mild Distillation

The ~5‑9 °C lower boiling point relative to Cyrene® makes 6‑oxabicyclo[3.2.1]octan‑4‑one a preferable intermediate when the synthetic route involves a distillative work‑up under mild vacuum, reducing the risk of thermal degradation of heat‑labile functional groups.

Aprotic Reaction Sequences Where Hydrogen‑Bond Donors Must Be Excluded

Unlike the 6‑aza analog, this compound possesses zero hydrogen‑bond donors , allowing it to serve as a ketone building block in reactions that are sensitive to protic species (e.g., Grignard additions, enolate formation). This avoids quenching of organometallic reagents and improves yield reproducibility.

Chiral‑Pool Intermediate for Natural Product Total Synthesis

The 6‑oxabicyclo[3.2.1]octane scaffold appears in several bioactive natural products (e.g., daphniphyllum alkaloids) . Procuring the racemic ketone allows in‑house resolution or asymmetric transformation, providing a cost‑effective entry to enantiomerically enriched intermediates for medicinal chemistry campaigns.

Early‑Stage Research Where High Purity Is Not the Primary Constraint

With a commercial purity of 95% , this compound is adequate for method development, initial SAR exploration, and proof‑of‑concept studies, offering a lower‑priced alternative to the ultrapure Cyrene® when the extra purification step can be accommodated later in the development pipeline.

Quote Request

Request a Quote for 6-oxabicyclo[3.2.1]octan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.